Journal Name:Journal of Physics: Materials
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Effects of Thermodiffusion and Chemical Reaction on Magnetohydrodynamic-Radiated Unsteady Flow Past an Exponentially Accelerated Inclined Permeable Plate Embedded in a Porous Medium
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1155/2023/9342174
A finite difference computational study is conducted to assess the influence of thermodiffusion and chemical reaction on unsteady free convective radiated magnetohydrodynamic flow past an exponentially accelerated inclined permeable plate embedded in a saturated porous medium of uniform permeability with variable temperature and concentration. The governing nondimensional set of coupled nonlinear partial differential equations with related initial and boundary conditions are solved numerically by using the accurate and efficient DuFort–Frankel’s explicit finite difference method. The physical features of fluid flow, heat, and mass transfer under the influence of the magnetic field, angle of inclination, plate acceleration, radiation, heat source/sink, thermodiffusion, chemical reaction, and time are scrutinized by plotting graphs and then discussed in detail. It was found that the effective magnetic field and angle of inclination tend to decline the fluid motion, whereas the reverse result is detected by increasing the porosity parameter and plate acceleration. The velocity and temperature of the fluid lessen with increasing the radiation parameter. The effect of thermodiffusion raises the fluid velocity and concentration, whereas a chemical reaction has the opposite impact. The Nusselt number increases with increasing the radiation parameter and time. Increasing chemical reaction and time causes to improve the Sherwood number. This kind of problem finds momentous industrial applications such as food processing, polymer production, inclined surfaces in a seepage flow, and design of fins.
Detail
The Production of Industrial-Grade Oxygen from Air by Pressure Swing Adsorption
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-01-19 , DOI: 10.1155/2023/2308227
Oxygen, an odorless and colorless gas constituent of the atmosphere, is a vital gas component for the Earth, as it makes up 21% of the composition of the air we breathe. Apart from the importance of oxygen for human breathing, its highly pure form is demanding for industrial applications. As such, several technologies have been established to increase the oxygen purity from 21% to somewhat higher than 95%. One of the competitive technologies for producing this high-purity oxygen from the air is through pressure swing adsorption (PSA), which has the advantages of low cost and energy while being highly efficient. Also, PSA is a simple and flexible system due to its ability to start up and shut down more rapidly since its operation occurs at ambient temperature, which is enabled through the use of adsorbents to bind and separate the air molecules. The enhancement of the PSA’s performances was reported through the modification of PSA step cycles and material (zeolite) tailoring. A simplified complete set of a mathematical model is included for modelling the PSA system, aiming to ease the experimental burden of the process design and optimization of an infinite modification of PSA step cycles. Finally, some technological importance of oxygen production via PSA, particularly for onboard oxygen generation system and oxy-enriched incineration of municipal solid waste, was discussed. Continuous development of PSA will make significant contributions to a wide range of chemical industries in the near future, be it for oxygen production or other gas separation applications.
Detail
Volute Optimization Based on Self-Adaption Kriging Surrogate Model
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-12-01 , DOI: 10.1155/2022/6799201
Optimizing the volute performance can effectively improve the efficiency of a centrifugal fan by changing the volute geometric parameter, so the self-adaption Kriging surrogate model is used to optimize the volute geometric parameter. Firstly, volute radius Rd, the radius of tongue r, and outlet angle of the volute θ are selected as the optimization parameters of the volute, and latin hypercube sampling is used to configure the initial sample points, the corresponding three-dimensional aerodynamic model under each sample point configuration is constructed. CFD software is used to simulate the aerodynamic efficiency and total pressure of the centrifugal fan under each initial sample point configuration. Secondly, the Kriging surrogate model of initial sample point configuration parameters, aerodynamic efficiency, and total pressure of volute is constructed, and sample points are added by expectation improvement (EI) method to improve the fitting accuracy of Kriging surrogate model. Finally, the high-precision Kriging surrogate model is used as the fitness function of NSGA-II algorithm to find the Pareto optimal solution under multiobjective optimization, and the optimization target are aero dynamical efficiency and total pressure. The rationality of the above method is verified by optimizing the 9–19.4A type centrifugal fan volute. The efficiency of the optimized fan under working conditions is increased by 1%, and the total pressure under working conditions is not reduced. The optimized volute can effectively improve the overall performance of the centrifugal fan. This study is helpful to promote the application of numerical optimization design method in the volute of centrifugal fan. It provides reference for the optimization design of high-performance centrifugal fan.
Detail
Estimation of Acetic Acid Concentration from Biogas Samples Using Machine Learning
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-02-22 , DOI: 10.1155/2023/2871769
In a biogas plant, the acetic acid concentration is a major component of the substrate as it determines the pH value, and this pH value correlates with the volume of biogas produced. Since it requires specialized laboratory equipment, the concentration of acetic acid in a biogas substrate cannot be measured on-line. The project aims to use NIR sensors and machine learning algorithms to estimate the acetic acid concentration in a biogas substrate based on the measured intensities of the substrate. As a result of this project, it was possible to determine whether the acetic acid concentration in a biogas substrate is higher or lower than 2 g/l using machine learning models.
Detail
Simulation of Mass and Heat Transfer of Droplets Collision in a Flash Evaporation Pattern
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-02-10 , DOI: 10.1155/2023/3574285
The behavior of droplets collision in a flash evaporation ambient widely exists in various fields. In this work, the deformation analysis and thermal analysis models were established under the condition of flash via a computational fluid dynamics (CFD) method. First, the effects of initial temperature and collision velocity on heat and mass transfer during evaporation were considered. Then, the morphology change of the liquid phase, the mass change, and their influencing factors during the droplet evaporation process were analyzed. A very good agreement is observed between the results of this paper and the published literature. The results show that the interaction between the initial collision velocity and the initial temperature affects the heat and mass transfer performance. The initial collision velocity influences the heat and mass transfer process of the evaporating droplet by affecting the deformation characteristics of the droplet. The collision velocity and the liquid temperature have a competitive relationship with the evaporation process. Under a low-initial temperature, the collision velocity played a leading role in the evaporation of the liquid phase and the mass transfer of steam.
Detail
Ghanaian Clay as a Catalyst for Transesterificating Shea Butter Oil as Alternative Feedstock for Green Energy Production
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-08-28 , DOI: 10.1155/2022/8805668
In this study, catalytic transesterification of Shea butter oil with methanol to biodiesel was carried out. The clay particle was first sieved with a 250 ml sieve and then calcined at 800μC for 8 hours in a furnace. The calcined clay was then modified with 5% each of Zn(NO3)2 and SnCl2 separately for 3 h at 60°C using incipient wetness impregnation method. The slurry compositions were then dried at 120°C overnight in an oven. The modified clay catalysts were subsequently calcined for 3 hours at 600°C. The clay that had been modified with SnO2 and ZnO was assigned SD and ZD, respectively, whereas the clay that had not been doped (control) was assigned as AC. The catalysts were characterized using X-ray Diffractometer (XRD), Brunauer Emmett Teller (BET) surface area, and Scanning Electron Microscopy (SEM). Biodiesel was then produced from each of the catalysts under varying conditions of methanol to oil molar ratio, catalyst concentration, reaction temperature, and reaction time. When compared the performances of the catalysts (activated clay modified with SnO2, ZnO, and the control), activated clay modified with SnO2 resulted in an optimal conversion yield of 99.8% under 8 : 1 methanol to oil molar ratio, 1% catalyst concentration, 60°C of reaction time in 60 minutes. The catalytic performance was affected by the basicity and surface area of the catalysts. The biodiesel produced was comparable to American and European Union standards.
Detail
Optimization of Keratin Hydrolysate Extraction from Tannery Sheep Hair Waste
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-02-22 , DOI: 10.1155/2023/9293505
Tannery hair wastes are becoming a challenge for tanners regarding environmental pollution control and human health. In this study, an experiment had been designed to hydrolyse sheep hair in an alkaline medium, and the operational condition for the alkaline extraction of KH has been modeled and optimized. The structure, morphology, functional groups, particle size, and molecular mass of the KH extracts were evaluated experimentally by scanning electron microscopy, X-ray diffraction, Fourier transform infrared spectroscopy (FTIR), particle size analysis, and SDS-PAGE analysis, respectively. FTIR analysis of the extract confirmed the presence of carboxylic, amide, and aldehyde functional groups and alkyl side chains of amino acids. The molecular weight of the extracted keratin ranges between 3–15 kDa, and X-ray diffraction (XRD) analysis showed an amorphous form of structure with two peaks at 2 theta of 9.36° and 21.16° due to -helix and - sheet structure in keratin. Response surface methodology (RSM) coupled with BOX-Behnken design was applied as a statistical tool to investigate the effect of extraction time, the concentration of the hydrolysing agent, and temperature on the response variable (yield of keratin protein). The concentration of the hydrolysing agent was found to be the most significant factor affecting the speed of extraction, but its gradual increase tends to affect the protein content of the extract. Optimum parameters of 0.5 N, 80°C, and 3.5 hr were obtained for the concentration of NaOH, temperature, and extraction time, respectively, with a maximum average protein yield of 91.5% and a percentage total nitrogen content of 14.6% using the Kjeldahl method and 86.57% using the biuret test method.
Detail
Local Resistances of Gas–Liquid Two-Phase Flows in Vertical L-Shaped and Z-Shaped Pipes
Journal of Physics: Materials ( IF 0 ) Pub Date: 2022-11-28 , DOI: 10.1155/2022/8251430
In this paper, a systematic numerical study of the local resistance coefficients of vertical L-shaped and Z-shaped pipes for gas‒liquid two-phase flows under vertical conditions was carried out using a realizable k-ε turbulence model combined with a mixture model in Fluent software. Specifically, the influence of the Reynolds number Rel, the gas-phase volume rate α, the radius–diameter ratio R/D, the height–diameter ratio H/D, and the two-phase flow direction on the local resistance coefficient ξ were discussed in detail. ξ of the vertical Z-shaped pipe decreases with increasing Rel, while ξ of the vertical L-shaped pipe does not change significantly. In a specific range, ξ of vertical L-shaped and Z-shaped pipes increases with increasing α and decreases with increasing R/D. In Z-shaped pipes, under the upward flow condition, ξ increases with increasing H/D, and under the downward flow and horizontal flow conditions, ξ first decreases and then increases with increasing H/D. Overall, upward and downward flow conditions have a larger ξ than the horizontal flow condition. When H/D is larger than 14, ξ tends to be stable under all three flow conditions. Finally, the relationship equations between ξ and Rel, α, R/D, and H/D were fitted, which agreed with the numerical results.
Detail
Kinetic Study of Zirconia-Alumina-Supported Ni-Fe Catalyst for Dry Reforming of Methane: Impact of Partial Pressure and Reaction Temperature
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1155/2023/8667432
A better understanding of the reaction mechanism and kinetics of dry reforming of methane (DRM) remains challenging, necessitating additional research to develop robust catalytic systems with high catalytic performance, low cost, and high stability. Herein, we prepared a zirconia-alumina-supported Ni-Fe catalyst and used it for DRM. Different partial pressures and temperatures are used to test the dry reforming of methane reaction as a detailed kinetic study. The optimal reaction conditions for DRM catalysis are 800°C reaction temperature, 43.42 kPa CO2 partial pressure, and 57.9 kPa CH4 partial pressure. At these optimal reaction conditions, the catalyst shows a 0.436 kPa2 equilibrium constant, a 0.7725 /gCat/h rate of CH4 consumption, a 0.00651 /m2/h arial rate of CH4 consumption, a 1.6515 /gCat/h rate of H2 formation, a 1.4386 molCO/gCat/h rate of CO formation. This study’s findings will inspire the cost-effective production of robust catalytic systems and a better understanding of the DRM reaction’s kinetics.
Detail
Synthesis of Electrospun Polyvinyl Butyral/Bentonite Nanofiber Film for Cationic Dye Removal
Journal of Physics: Materials ( IF 0 ) Pub Date: 2023-03-15 , DOI: 10.1155/2023/6686740
The textile industry is a common and relevant sector worldwide that generates significant environmental pollution via the discharge of dye-containing wastewater. In this direction, the electrospinning technology can be used to produce adsorbing nanofibers for the treatment of wastewater polluted by dyes and other toxic compounds. The nanofibers obtained by this technology are light and thin, thus providing several advantages (e.g., high surface area) to improve the efficacy of adsorption processes. In this direction, this study reports the preparation of nanofibers from polyvinyl butyral (PVB) and bentonite via electrospinning. This study also reports PVB/bentonite nanofiber mat and its application in adsorbing the cationic dye (methylene blue) from an aqueous solution. The morphology and water contact angles of these nanofibers were analyzed. Results showed that the maximum dye adsorption of these nanofibers was 66.63 mg/g along with 32% removal at pH 9 and 27 ± 2°C. The dye adsorption on these nanofibers was exothermic and pH-dependent, with the best adsorption capacities obtained under alkaline conditions. The adsorption mechanism of this dye molecule on these PVB/bentonite nanofiber mats was associated with van der Waals forces, hydrogen bonding, and electrostatic interactions. This novel composite is an interesting material with improved properties that can be applied to the removal of cationic dyes from wastewater.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not